4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol
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Overview
Description
4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a phenyl group attached to a pyrazolopyrimidine core, which is further connected to a phenol group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-phenyl-1H-pyrazole-5-amine with appropriate aldehydes or ketones to form the pyrazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the phenol group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The phenyl and pyrazolopyrimidine groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often carried out under reflux or at room temperature depending on the desired transformation
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. .
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity and is being explored for cancer treatment
Thieno[3,2-d]pyrimidine: Demonstrates significant antimicrobial and anti-inflammatory properties
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a promising candidate for further research and development.
Properties
CAS No. |
802919-10-4 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C18H15N3O/c22-15-9-7-14(8-10-15)17-16(13-5-2-1-3-6-13)18-19-11-4-12-21(18)20-17/h1-12,18,20,22H |
InChI Key |
YXTOMCUBLVHIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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